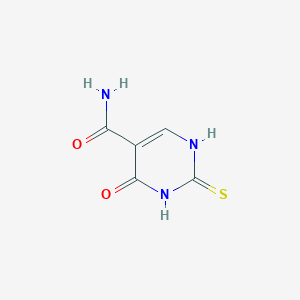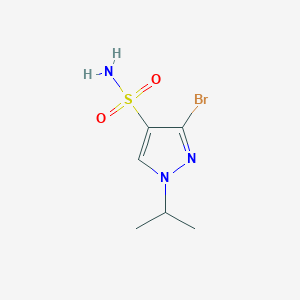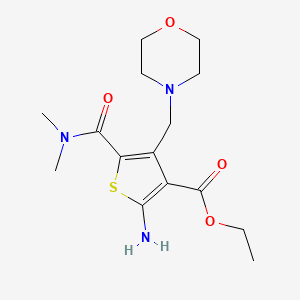![molecular formula C12H20N2O B2579686 N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide CAS No. 2165808-44-4](/img/structure/B2579686.png)
N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide, commonly known as CECA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CECA is a white crystalline solid with a molecular weight of 217.3 g/mol and a melting point of 78-80°C.
Mecanismo De Acción
The mechanism of action of CECA is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In cancer cells, CECA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In the brain, CECA has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
CECA has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, CECA has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which could potentially be useful in the treatment of Parkinson's disease. CECA has also been shown to have anti-inflammatory and antioxidant effects, which could potentially be useful in the treatment of various diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CECA is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that there is still much that is unknown about the compound's mechanism of action and potential side effects, which could make it difficult to use in clinical settings.
Direcciones Futuras
There are many potential future directions for research on CECA. One area of interest is the development of new drugs based on the CECA scaffold, which could potentially have improved pharmacological properties compared to the original compound. Another area of interest is the further investigation of the compound's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could help to inform its use in clinical settings.
Métodos De Síntesis
CECA can be synthesized by reacting 4-ethylcyclohexanone with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of ethyl 4-ethylcyclohexanone-1-carboxylate, which is then reacted with ammonia to give CECA.
Aplicaciones Científicas De Investigación
CECA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug design. In neuroscience, CECA has been shown to have neuroprotective effects against ischemic brain injury and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CECA has been shown to inhibit the growth of cancer cells and could potentially be used as a chemotherapeutic agent. In drug design, CECA has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[(1S)-1-cyanoethyl]-4-ethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-10-4-6-11(7-5-10)12(15)14-9(2)8-13/h9-11H,3-7H2,1-2H3,(H,14,15)/t9-,10?,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMHQSPWVPBRGO-WHXUTIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)C(=O)N[C@@H](C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole](/img/structure/B2579608.png)


![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)

![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)
![methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2579624.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)